4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine
Description
4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring at position 6, an ethoxy group at position 4, and a methyl group at position 2.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C11H18N4O/c1-3-16-11-8-10(13-9(2)14-11)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
InChI Key |
XNWYSOKWQBEMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine Synthesis and Functionalization
The foundational step in preparing 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves constructing the pyrimidine ring, typically via cyclization of suitable precursors such as β-dicarbonyl compounds with amidines or nitriles. Once the pyrimidine core is established, selective substitution at the 4, 2, and 6 positions is performed.
Introduction of Ethoxy Group at Position 4
The ethoxy group at position 4 can be introduced through etherification of a hydroxylated pyrimidine intermediate or via direct substitution using ethyl halides under basic conditions. Common methods include:
Nucleophilic substitution with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Alkylation of hydroxylated intermediates with ethyl sulfate or similar reagents under reflux conditions.
Methylation at Position 2
The methyl group at position 2 is typically introduced via methylation of the pyrimidine ring using methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) in the presence of a base such as potassium carbonate or sodium hydride (NaH). This step generally occurs under reflux in solvents like DMF or acetonitrile.
Formation of the Piperazine Substituent at Position 6
The piperazine ring is attached through nucleophilic substitution of a suitable leaving group (e.g., chlorine or bromine) on the pyrimidine at position 6:
Reaction of 2-chloro-4-ethoxy-6-methylpyrimidine with piperazine in the presence of a base like potassium carbonate or N,N-diisopropylethylamine (DIPEA).
Reaction conditions typically involve refluxing in solvents such as dichloromethane (DCM), chloroform, or DMF, maintaining inert atmospheres to prevent side reactions.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and optimized reaction parameters are employed to enhance yield, purity, and safety. The process involves:
Precise control of temperature (generally 80–110°C during substitution reactions).
Use of high-purity reagents and solvents to minimize impurities.
Implementation of purification steps such as recrystallization or chromatography, although the emphasis is on high-yield, high-purity processes that minimize purification steps.
Reaction Pathway Summary Table
| Step | Reaction | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Pyrimidine core synthesis | β-dicarbonyl + amidine | - | Reflux | Ring formation |
| 2 | Ethoxy group attachment | Ethyl halide (e.g., ethyl bromide) | DMF or THF | Reflux with base (K₂CO₃) | Etherification at position 4 |
| 3 | Methylation at position 2 | Methyl iodide or DMSO₄ | DMF | Reflux with base | Methyl group addition |
| 4 | Piperazine attachment | Piperazine | DCM or DMF | Reflux with base | Substitution at position 6 |
Analytical Confirmation and Purity Control
The structural integrity and purity of synthesized this compound are confirmed via:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight.
- X-ray Crystallography : For definitive structural confirmation.
- HPLC or LC-MS : To assess chemical purity (>95% for research-grade).
Additional Considerations from Literature and Patents
Patent US5463055A describes a process for synthesizing related pyrimidine derivatives, emphasizing the importance of controlled acylation and substitution steps to achieve high purity and yield, which can be adapted for the synthesis of this compound.
Research articles highlight that process optimization, such as temperature control and solvent selection, significantly impacts the efficiency and scalability of the synthesis.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reflux temperature | 80–110°C | During substitution and etherification reactions |
| Reaction time | 4–24 hours | Depending on scale and reagent reactivity |
| Solvent | DMF, THF, DCM | Choice depends on specific step and scale |
| Base | K₂CO₃, NaH, DIPEA | To facilitate nucleophilic substitution and methylation |
| Purification | Recrystallization, chromatography | To achieve >95% purity |
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl acid derivatives .
Scientific Research Applications
4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX-2 activity is particularly significant as it relates to anti-inflammatory and analgesic effects .
Structure-Activity Relationships (SAR)
Research into the SAR of pyrimidine derivatives indicates that modifications to the piperazine moiety and the ethoxy group can significantly influence biological activity. For instance, the introduction of different substituents on the piperazine ring can enhance binding affinity to target receptors, thereby improving therapeutic efficacy. Studies have demonstrated that compounds with similar structural frameworks exhibit varying degrees of COX inhibition, highlighting the importance of structural modifications in optimizing biological activity .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
- In vitro Studies : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
- Mechanism : The antimicrobial action may involve disruption of cellular membranes or interference with metabolic pathways in microorganisms.
2. Anticancer Activity
- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
- Case Study : A study reported that this compound significantly reduced migration and invasion capabilities in cancer cells, suggesting its potential as an antimetastatic agent .
3. Anti-inflammatory Effects
- COX Inhibition : The compound exhibits potent inhibition of COX enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests its utility in treating inflammatory conditions.
Data Table: Biological Activities of this compound
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against multidrug-resistant bacterial strains, revealing a notable reduction in bacterial load, thereby supporting its potential use as an antibiotic agent.
- Cancer Metastasis Research : Another investigation focused on the compound's role in inhibiting metastasis in melanoma models. Results indicated a significant decrease in metastatic spread when treated with this pyrimidine derivative.
- Inflammatory Disease Model : In rodent models of arthritis, treatment with this compound resulted in reduced inflammation markers and improved mobility scores compared to control groups.
Q & A
Q. What experimental approaches elucidate its interaction with enzymatic targets (e.g., kinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
